Methyl 2-(pyrimidin-4-yl)benzoate
Description
Methyl 2-(pyrimidin-4-yl)benzoate is a heterocyclic aromatic compound combining a benzoate ester moiety with a pyrimidine ring at the ortho position. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug discovery, particularly as kinase inhibitors or anticancer agents. This compound’s ester group (methyl) and pyrimidine substitution pattern influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-pyrimidin-4-ylbenzoate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-2-4-9(10)11-6-7-13-8-14-11/h2-8H,1H3 |
InChI Key |
JQZNFVADOAFVQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-(pyrimidin-4-yl)benzoate and related compounds, based on evidence:
Key Observations:
- Substituent Position : Pyrimidine placement (C2 vs. C4 on the benzoate ring) alters electronic effects and steric hindrance, impacting binding to biological targets (e.g., kinases) .
- Functional Groups: Replacement of the ester group (e.g., methyl to ethyl) modifies lipophilicity and metabolic stability . Thienopyrimidine derivatives exhibit enhanced π-π stacking interactions, critical for enzyme inhibition .
- Biological Activity: Dichloropyrimidine analogs show superior FAK inhibition compared to non-halogenated derivatives, highlighting the role of electronegative substituents .
Physicochemical Properties:
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